difference between alpha-cyano-4-hydroxycinnamic acid and p-cyanocinnamic acid
difference between alpha-cyano-4-hydroxycinnamic acid and p-cyanocinnamic acid
This guide provides an in-depth technical comparison between
Comparative Analysis: -Cyano-4-hydroxycinnamic Acid vs. -Cyanocinnamic Acid[1]
Executive Summary
The primary distinction lies in the position of the cyano group and the presence of a hydroxyl group .
-
-Cyano-4-hydroxycinnamic Acid (CHCA) : The cyano group is on the
-carbon (alkene chain), and a hydroxyl group is on the phenyl ring (position 4).[3] It is the industry-standard MALDI matrix for peptides and a potent MCT1 inhibitor . - -Cyanocinnamic Acid (4-CCA) : The cyano group is on the phenyl ring (position 4/para), with no cyano group on the chain. It is primarily a synthetic intermediate and structural analog used in Structure-Activity Relationship (SAR) studies, lacking the proton-donating resonance required for effective MALDI ionization.
Part 1: Chemical Identity & Structural Determinants
The functional divergence of these molecules stems directly from their electronic structures.
Structural Comparison
| Feature | ||
| IUPAC Name | (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | (2E)-3-(4-cyanophenyl)prop-2-enoic acid |
| Cyano Position | C4 on Phenyl Ring (Aromatic) | |
| Ring Substituent | 4-Hydroxyl (-OH) | 4-Cyano (-CN) |
| Proton Donor | Phenolic -OH & Carboxyl | Carboxyl only |
| UV Absorbance | ||
| Primary Use | MALDI Matrix, MCT Inhibitor | Synthesis Intermediate, SAR Analog |
Visualization of Structural Isomerism
Figure 1: Structural divergence highlighting the functional groups responsible for MALDI activity (OH) and acidity (CN).
Part 2: Functional Analysis – MALDI-TOF MS
CHCA is the "Gold Standard" matrix for the analysis of peptides and small proteins (<10 kDa).
The Mechanism of CHCA Efficacy
For a molecule to function as a MALDI matrix, it must satisfy three criteria:
-
Resonant Absorption : Absorb laser energy (typically 337 nm or 355 nm).
-
Co-crystallization : Incorporate analyte molecules into its crystal lattice.
-
Proton Transfer : Donate a proton (
) to the analyte upon ionization.
Why CHCA Works:
-
The
-Cyano Group : Increases the acidity of the vinylic proton and tunes the UV absorption maximum to align with Nitrogen lasers (337 nm) and Nd:YAG lasers (355 nm). -
The 4-Hydroxyl Group : Acts as a critical proton donor. Upon laser irradiation, the excited state of CHCA undergoes Excited State Proton Transfer (ESPT) , efficiently charging peptide analytes
.
Why
-
Lack of Phenolic -OH : Without the electron-donating hydroxyl group, the molecule lacks the necessary proton affinity to serve as an efficient donor for peptide ionization.
-
Spectral Mismatch : The
-cyano group shifts the absorption maximum, often resulting in poor energy coupling at standard MALDI laser wavelengths.
Protocol: CHCA Matrix Preparation (Standard)
Objective : Prepare a saturated CHCA solution for peptide mass fingerprinting.
-
Solvent Preparation : Mix 50% Acetonitrile (ACN) and 0.1% Trifluoroacetic Acid (TFA) in ultrapure water (TA50 solvent).
-
Saturation : Weigh 10 mg of
-Cyano-4-hydroxycinnamic acid . Add 1 mL of TA50 solvent. -
Solubilization : Vortex vigorously for 1 minute. Sonicate for 5 minutes.
-
Note: A small amount of undissolved solid should remain (ensures saturation).
-
-
Clarification : Centrifuge at 13,000 x g for 2 minutes. Transfer the supernatant to a fresh tube.
-
Application : Mix 1 µL of analyte (0.1–10 pmol) with 1 µL of matrix solution on the target plate. Allow to air dry.
Part 3: Functional Analysis – MCT Inhibition
Both molecules belong to the cinnamate class, which are known inhibitors of Monocarboxylate Transporters (MCTs) .[4] However, specificity varies.
Mechanism of Action
MCTs (specifically MCT1 and MCT2) transport lactate, pyruvate, and ketone bodies across cell membranes.
-
CHCA : A classic, high-affinity competitive inhibitor of MCT1. It binds to the substrate pocket, preventing lactate efflux in glycolytic tumors (Warburg effect) or pyruvate uptake in mitochondria.
-
p-Cyanocinnamic Acid : Acts as a structural analog. While it possesses the cinnamate scaffold required for binding, the absence of the
-cyano group (and presence of the -cyano) alters the steric fit within the transmembrane pore. It is often used in SAR studies to map the binding pocket but is less potent than CHCA or -cyanocinnamic acid (CCA).
Biological Pathway Visualization
Figure 2: Mechanism of CHCA-mediated inhibition of lactate transport via MCT1.
Part 4: Key Physicochemical Data
| Property | ||
| CAS Number | 28166-41-8 | 16642-94-7 |
| Molecular Weight | 189.17 g/mol | 173.17 g/mol |
| Acidity (pKa) | ~1.5 (due to | ~4.0 (Typical carboxylic acid) |
| Solubility | Soluble in ACN, MeOH, Ethanol | Soluble in DMSO, Ethanol |
| Melting Point | 245–250 °C | >250 °C (varies by purity) |
References
-
Beavis, R. C., & Chait, B. T. (1992).[3]
-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry.[1][2][3][5][6] Organic Mass Spectrometry. Link[3] -
Halestrap, A. P. (1975). The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Biochemical Journal. Link
-
Sigma-Aldrich. (n.d.).
-Cyano-4-hydroxycinnamic acid.[1][2][3][4][5][6] Link -
PubChem. (n.d.). Compound Summary: 4-Cyanocinnamic acid.[1][2][6][7][8] Link
-
Jammalamadaka, V., et al. (2013).
-Cyano-4-hydroxycinnamic Acid and 4-Chloro- -cyanocinnamic Acid. Journal of Proteome Research.[1] Link
Sources
- 1. Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 4. alpha-Cyano-4-hydroxycinnamic acid | 28166-41-8 | Benchchem [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-CYANOCINNAMIC ACID | 16642-94-7 [chemicalbook.com]
- 8. 4-Cyanocinnamic acid, CasNo.18664-39-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
